

S (+) Tolperisone-d10 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **S (+) Tolperisone-d10**

Cat. No.: **B12397769**

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Technical Guide: S(+) Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S(+) Tolperisone-d10, a deuterated isotopologue of the S(+) enantiomer of Tolperisone. This document details its chemical properties, its primary application as an internal standard in pharmacokinetic studies, and the underlying pharmacological mechanism of Tolperisone.

Core Data Presentation

The quantitative data for S(+) Tolperisone-d10 and its related compounds are summarized in the table below for ease of reference and comparison.

| Property | S(+) Tolperisone-d10 (Free Base) | Tolperisone-d10 Hydrochloride (Racemic) |
|-------------------|--|--|
| Molecular Formula | C ₁₆ H ₁₃ D ₁₀ NO | C ₁₆ H ₁₄ D ₁₀ CINO |
| Molecular Weight | 255.42 g/mol [1] | 291.88 g/mol [1][2] |
| CAS Number | Not explicitly available ¹ | 1185160-65-9[1][2][3][4] |

¹A specific CAS number for the S(+) enantiomer of Tolperisone-d10 was not readily available in the reviewed literature. The CAS number for the unlabelled S(+) Tolperisone is 298700-23-9.

The CAS number for racemic Tolperisone-d10 is 1185196-91-1[\[5\]](#).

Experimental Protocols

S(+) Tolperisone-d10 is primarily utilized as an internal standard for the quantification of Tolperisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in a mass spectrometer[\[1\]](#).

Quantification of Tolperisone in Human Plasma using LC-MS/MS

This protocol is a representative example compiled from established methodologies for the analysis of Tolperisone in human plasma.

Objective: To determine the concentration of Tolperisone in human plasma samples from a pharmacokinetic study, using S(+) Tolperisone-d10 as an internal standard.

Materials:

- Human plasma samples
- S(+) Tolperisone-d10 (Internal Standard, IS)
- Tolperisone reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Methyl t-butyl ether (MTBE)
- Water (deionized, 18 MΩ·cm)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

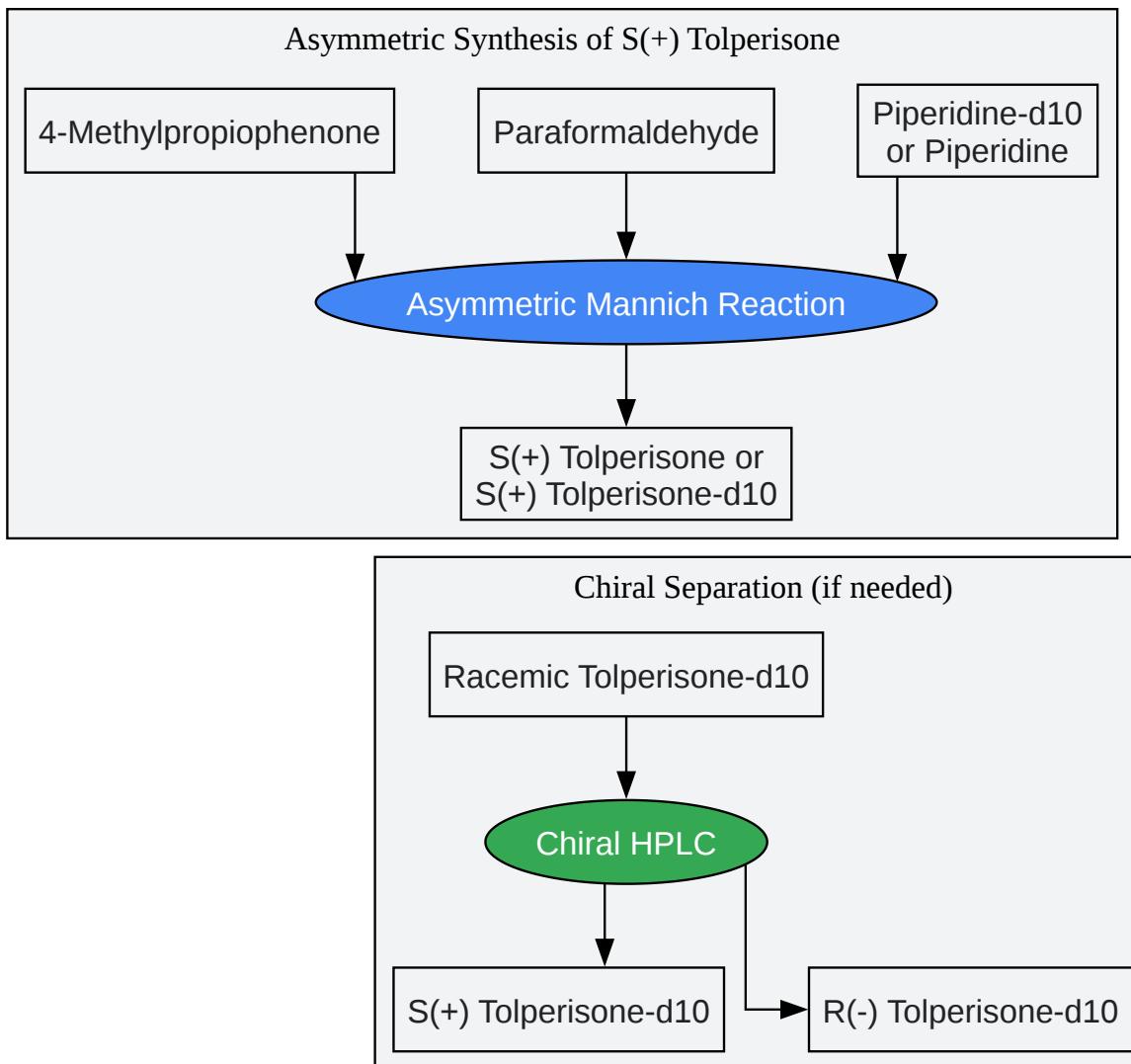
- Preparation of Standards and Quality Controls:
 - Prepare stock solutions of Tolperisone and S(+) Tolperisone-d10 in methanol.
 - Prepare calibration standards by spiking blank human plasma with known concentrations of Tolperisone (e.g., 0.5-300 ng/mL)[6].
 - Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 200 µL of plasma sample, standard, or QC, add the internal standard solution (S(+) Tolperisone-d10).
 - Add 1 mL of methyl t-butyl ether and vortex for 1 minute to extract the analyte and IS.
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm particle size)[6].
 - Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 3.5) and methanol (e.g., in an 12:88 v/v ratio)[6].

- Flow Rate: 250 $\mu\text{L}/\text{min}$ [\[6\]](#).
- Injection Volume: 5-10 μL .
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitor the specific mass transitions for Tolperisone and S(+) Tolperisone-d10.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Tolperisone to S(+) Tolperisone-d10 against the concentration of the calibration standards.
 - Determine the concentration of Tolperisone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis and Isotopic Labeling Workflow

The synthesis of S(+) Tolperisone-d10 involves the asymmetric synthesis of the S(+) enantiomer of Tolperisone, followed by or concurrent with deuterium labeling. A general workflow is depicted below.



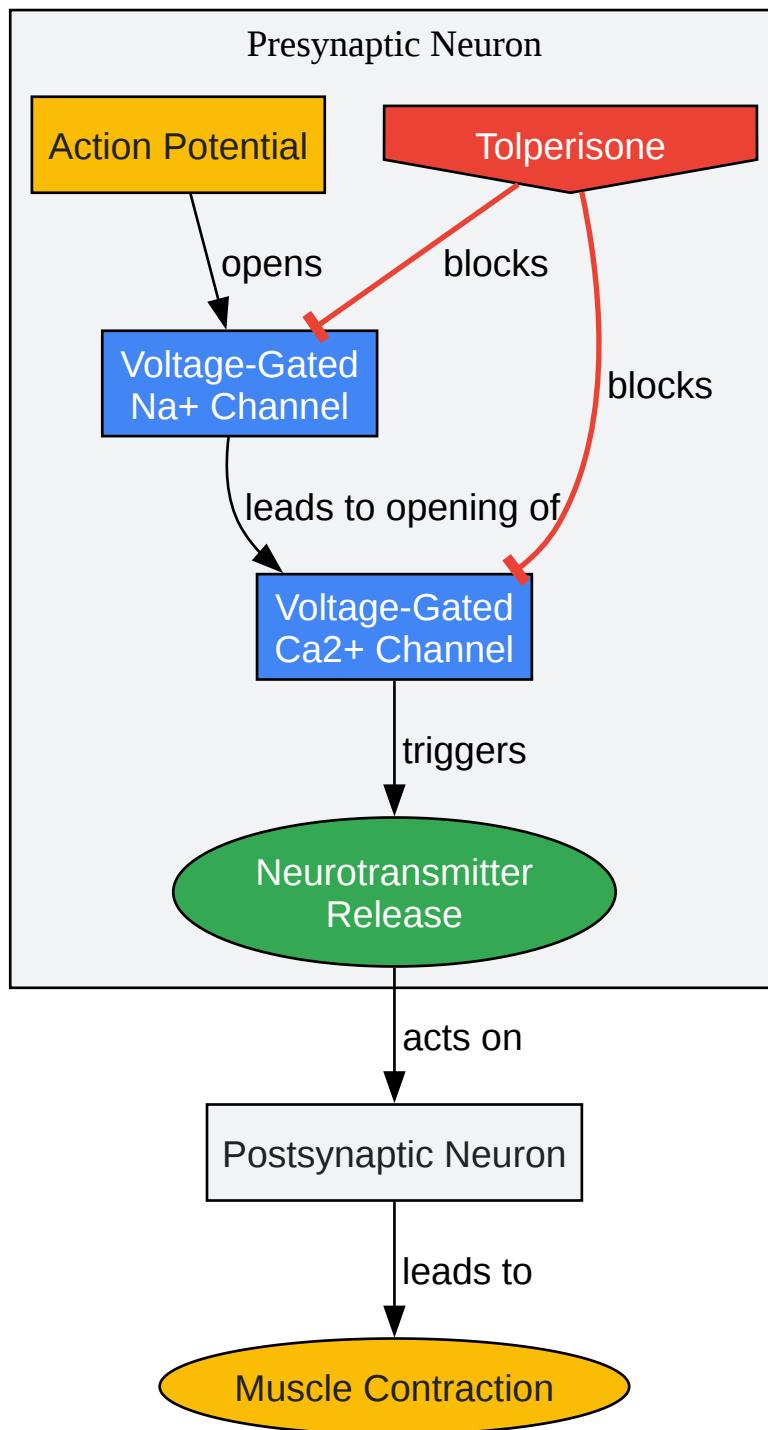
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Caption: General workflow for the synthesis of S(+) Tolperisone-d10.

Mechanism of Action: Inhibition of Voltage-Gated Ion Channels

Tolperisone, the parent compound, exerts its muscle relaxant effects by acting as a blocker of voltage-gated sodium and calcium channels in the central nervous system[7][8]. This action

stabilizes neuronal membranes and reduces the release of neurotransmitters, leading to a decrease in muscle spasticity.

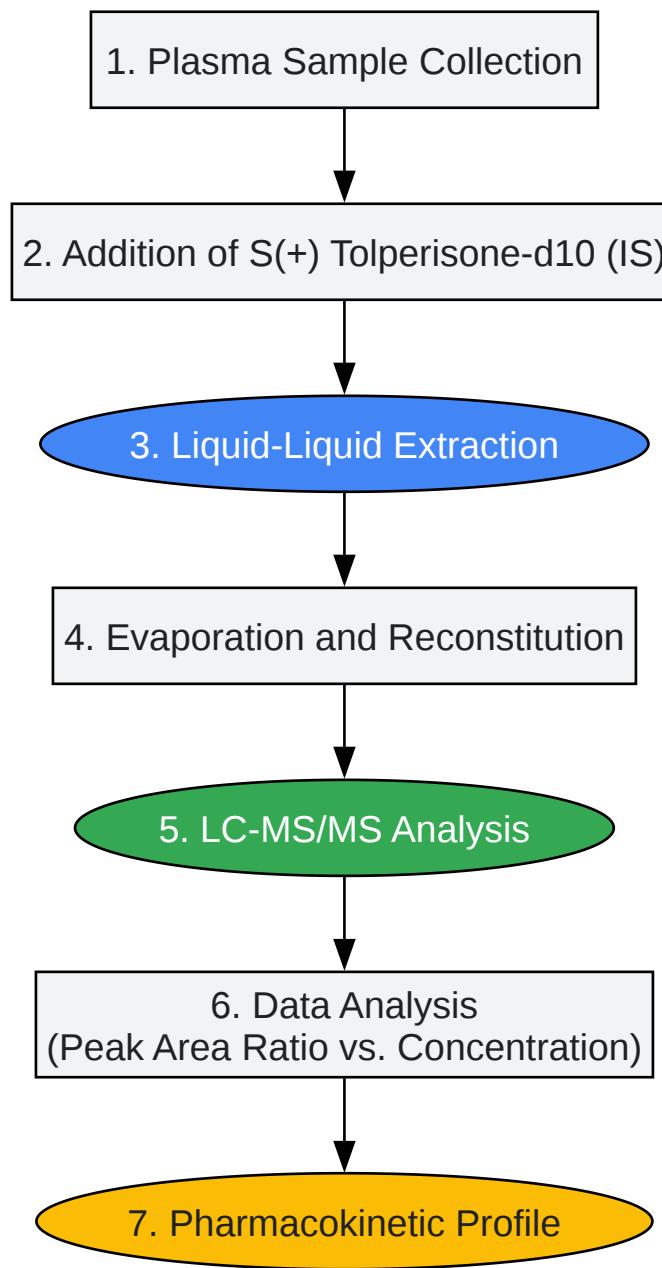


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Caption: Signaling pathway of Tolperisone's inhibitory action.

Experimental Workflow for Pharmacokinetic Analysis

The use of S(+) Tolperisone-d10 as an internal standard is a critical step in ensuring the accuracy and reproducibility of pharmacokinetic studies of Tolperisone. The workflow for such an analysis is outlined below.



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Caption: Workflow for LC-MS/MS analysis using an internal standard.

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- To cite this document: BenchChem. [S (+) Tolperisone-d10 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12397769#s-tolperisone-d10-cas-number-and-molecular-weight>]

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